molecular formula C19H18N2O2 B2993315 (Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 332139-19-2

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Número de catálogo: B2993315
Número CAS: 332139-19-2
Peso molecular: 306.365
Clave InChI: KCQDVPWRPNKLJB-QXMHVHEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazepine core fused with a phenylacryloyl moiety. Its chemical structure can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzodiazepines exhibit notable cytotoxic properties against various cancer cell lines. For example, a study on related compounds demonstrated that certain benzodiazepine derivatives showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values around 16.19 μM and 17.16 μM respectively . This suggests that this compound may also possess similar anticancer properties due to structural similarities.

Neuropharmacological Effects

Benzodiazepines are widely recognized for their anxiolytic, anticonvulsant, and sedative effects. Structure-activity relationship studies indicate that modifications on the diazepine ring can enhance or reduce these effects. For instance, the introduction of specific substituents has been shown to increase affinity for benzodiazepine receptors . The presence of the phenylacryloyl group in our compound may enhance its interaction with GABA_A receptors, potentially leading to improved anxiolytic effects.

Structure-Activity Relationship (SAR)

The SAR studies of benzodiazepines reveal that the position and nature of substituents significantly affect biological activity. The following table summarizes key findings from various studies:

Substituent PositionActivity TypeEffect on Activity
1AnxiolyticIncreased potency
2AnticonvulsantVariable potency
5CytotoxicEnhanced activity
7SedativeIncreased side effects

These insights suggest that further modification of this compound could optimize its therapeutic profile.

Case Studies

Recent studies have highlighted the potential of benzodiazepine derivatives in treating various conditions:

  • Anticancer Studies : A series of new benzodiazepine derivatives were synthesized and tested against multiple cancer cell lines. Compounds with similar structural motifs to our compound exhibited promising cytotoxicity .
  • Neuropharmacological Studies : Research on related compounds indicated their effectiveness in treating anxiety disorders and epilepsy. These studies emphasize the need for further exploration into the neuropharmacological applications of this compound.

Propiedades

IUPAC Name

3-methyl-5-[(Z)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-13-21(17-10-6-5-9-16(17)20-19(14)23)18(22)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,20,23)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDVPWRPNKLJB-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.